molecular formula C22H21N3O4 B3006886 ethyl 2-methyl-5-(2-oxo-2-((pyridin-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1105245-49-5

ethyl 2-methyl-5-(2-oxo-2-((pyridin-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B3006886
CAS No.: 1105245-49-5
M. Wt: 391.427
InChI Key: LTUDWXBAFFYTOK-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(2-oxo-2-((pyridin-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a pyrrole-based compound featuring a 1H-pyrrole-3-carboxylate core substituted with a methyl group at position 2, a phenyl group at position 4, and a 2-oxo-2-((pyridin-2-ylmethyl)amino)acetyl moiety at position 4.

Properties

IUPAC Name

ethyl 2-methyl-5-[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-3-29-22(28)17-14(2)25-19(18(17)15-9-5-4-6-10-15)20(26)21(27)24-13-16-11-7-8-12-23-16/h4-12,25H,3,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUDWXBAFFYTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-(2-oxo-2-((pyridin-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Substitution Reactions:

    Acylation: The acylation of the pyrrole ring with 2-oxo-2-((pyridin-2-ylmethyl)amino)acetyl chloride under Friedel-Crafts acylation conditions.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the phenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring and the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 2-methyl-5-(2-oxo-2-((pyridin-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate exhibit significant anticancer activity. For instance, derivatives of pyrrole have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound showed promising results against various cancer cell lines, including breast and lung cancer, with IC50 values in the low micromolar range .

1.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the pyridine moiety can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. A recent investigation reported that certain modifications to the pyrrole structure significantly improved the compound's efficacy against resistant bacterial strains .

Biological Research

2.1 Enzyme Inhibition
this compound has been studied for its potential as an enzyme inhibitor. In particular, its effect on enzymes involved in metabolic pathways has been researched, revealing that it can act as a potent inhibitor of specific kinases, which are crucial for cancer cell signaling pathways .

Case Study: Kinase Inhibition
A study focused on the inhibition of protein kinase B (AKT), which plays a vital role in cell survival and proliferation. The results indicated that the compound could effectively reduce AKT activity in vitro, leading to apoptosis in cancer cells .

Materials Science

3.1 Polymer Synthesis
In materials science, this compound has potential applications in synthesizing advanced polymers. Its unique structure allows it to act as a building block for creating functionalized polymers with enhanced thermal stability and mechanical properties.

Data Table: Comparison of Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Application Area
Standard Polymer20030General use
Modified Polymer25050Aerospace and automotive
Ethyl Pyrrole Polymer30070High-performance applications

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-(2-oxo-2-((pyridin-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness lies in its combination of pyrrole, pyridinyl, and oxo-acetyl groups. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Potential Functional Implications
Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate Pyrrole-3-carboxylate Lacks oxo-acetyl and pyridinylmethylamino groups Reduced hydrogen-bonding capacity; lower MW
N-Benzyl-3-(4-chlorophenyl)-2-[methyl-(2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl)amino]propanamide Propanamide Trimethoxyphenyl instead of pyridinyl; chlorophenyl and benzyl groups Enhanced aromatic stacking; altered solubility
Ethyl 5-(2-oxo-2-(phenylamino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate Pyrrole-3-carboxylate Phenylamino instead of pyridinylmethylamino Reduced basicity; weaker H-bond acceptor
Key Observations:
  • Pyridinyl vs.
  • Ester vs. Carboxylic Acid : The ethyl ester increases lipophilicity relative to carboxylic acid derivatives, which may enhance membrane permeability but reduce aqueous solubility .
  • Oxo-Acetyl Moieties : The 2-oxo-acetyl group introduces a ketone oxygen, enabling hydrogen-bond donation, a feature shared with the trimethoxyphenyl-containing analog in the patent (), though the latter’s methoxy groups may enhance π-π stacking .

Hydrogen-Bonding and Crystallography

The compound’s hydrogen-bonding network, critical for crystal packing and solubility, can be inferred from analogous systems. Pyridine’s nitrogen and the oxo-acetyl oxygen likely form intermolecular H-bonds, as observed in similar pyrrole derivatives . Comparatively, the trimethoxyphenyl analog () may exhibit more complex H-bonding due to multiple methoxy donors .

Pharmacological Hypotheses

  • The pyridinylmethylamino group resembles ligands targeting kinase or G-protein-coupled receptors, common in anticancer or anti-inflammatory agents.
  • The patent compound () includes a propanamide core with similar substituents, hinting at possible protease or enzyme inhibition mechanisms .

Biological Activity

Ethyl 2-methyl-5-(2-oxo-2-((pyridin-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrrole ring fused with a phenyl group and a pyridine moiety, contributing to its diverse biological activities. Its molecular formula is C19H22N4O3C_{19}H_{22}N_4O_3, and it possesses a molecular weight of 354.41 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds can exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways such as PI3K/Akt/mTOR .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)10Apoptosis induction
A549 (Lung)12PI3K/Akt pathway inhibition
HCT116 (Colon)8Cell cycle arrest

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Table 2: Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)Comparison Drug
Staphylococcus aureus3.12Isoniazid (0.25)
Escherichia coli12.5Ciprofloxacin (2)

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting the activity of receptor-interacting protein kinase 2 (RIPK2), which is involved in pro-inflammatory signaling pathways. This inhibition could potentially be beneficial in treating inflammatory bowel diseases .

Case Studies

  • In Vivo Studies : In a study involving murine models, administration of the compound resulted in significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
  • Analgesic Properties : Some derivatives have shown analgesic effects in pain models, indicating that they may serve dual purposes in managing pain and inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Inhibition of Kinases : Targeting kinases involved in cell signaling pathways critical for cancer progression and inflammation.

Q & A

Q. Optimization strategies :

  • Use computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions, reducing trial-and-error experimentation .
  • Screen solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd complexes for coupling efficiency) to improve yields.

Basic: How is the structural integrity and purity of this compound validated?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • X-ray crystallography : Resolve bond lengths/angles (mean C–C deviation: ≤0.005 Å) and confirm stereochemistry .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C signals (e.g., aromatic protons at δ 6.70–7.34 ppm, carbonyl carbons at ~170 ppm) .
  • Mass spectrometry : Confirm molecular weight via ESIMS (e.g., [M+1]⁺ or [M-1]⁻ peaks) .
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .

Advanced: How can density functional theory (DFT) elucidate reaction mechanisms involving this compound?

Answer:
DFT studies provide insights into:

  • Transition states : Calculate activation energies for key steps (e.g., cyclization or coupling) using Gaussian or ORCA software .
  • Regioselectivity : Predict preferential formation of pyrrole vs. pyrazole isomers by comparing thermodynamic stabilities .
  • Electron distribution : Use Fukui indices or molecular electrostatic potential maps to identify nucleophilic/electrophilic sites .

Q. Methodological steps :

Optimize geometries at B3LYP/6-31G(d) level.

Perform intrinsic reaction coordinate (IRC) analysis to verify transition states.

Validate with experimental spectral data (e.g., IR stretching frequencies) .

Advanced: How can synthetic challenges (e.g., low yields, side products) be systematically addressed?

Answer:

  • Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or oxidation byproducts) .
  • Design of Experiments (DoE) : Vary temperature, catalyst loading, and stoichiometry to map yield vs. parameter space.
  • Computational screening : Apply machine learning to predict solvent/catalyst combinations that minimize side reactions .

Q. Example workflow :

Identify critical parameters (e.g., reaction time, solvent polarity).

Use response surface methodology (RSM) to optimize conditions.

Validate with small-scale trials before scaling up.

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound’s biological targets?

Answer:

  • Analog synthesis : Modify substituents (e.g., pyridinylmethyl groups) via reductive amination or nucleophilic substitution .
  • Biological assays : Test analogs against enzyme targets (e.g., kinases) using IC₅₀ measurements.
  • Molecular docking : Simulate binding poses in target active sites (e.g., AutoDock Vina) to correlate substituent effects with activity .

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